molecular formula C15H16ClNO2S B2544486 2-Chloro-3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine CAS No. 400078-22-0

2-Chloro-3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine

Cat. No.: B2544486
CAS No.: 400078-22-0
M. Wt: 309.81
InChI Key: YOMXBESLACKFGY-UHFFFAOYSA-N
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Description

2-Chloro-3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine is a heterocyclic compound featuring a pyridine core substituted with chloro, sulfonyl, and methyl groups. The sulfonyl moiety is attached to a 2,5-dimethylphenyl ring, contributing to its unique electronic and steric profile. For instance, sulfonyl-containing pyridines are often studied for their biological activity, such as enzyme inhibition or herbicidal effects, due to their ability to modulate electron transport or interact with catalytic sites . The chloro and methyl substituents likely influence lipophilicity, metabolic stability, and binding affinity, making this compound a subject of interest in structure-activity relationship (SAR) studies.

Properties

IUPAC Name

2-chloro-3-(2,5-dimethylphenyl)sulfonyl-4,6-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S/c1-9-5-6-10(2)13(7-9)20(18,19)14-11(3)8-12(4)17-15(14)16/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMXBESLACKFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C(N=C(C=C2C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501332253
Record name 2-chloro-3-(2,5-dimethylphenyl)sulfonyl-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666632
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

400078-22-0
Record name 2-chloro-3-(2,5-dimethylphenyl)sulfonyl-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

2-Chloro-3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine involves its interaction with specific molecular targets and pathways. For example, it may modulate the activity of proteins involved in the WNT/β-catenin signaling pathway, which plays a crucial role in cellular functions and cancer development . The compound’s sulfonyl group can form interactions with protein residues, affecting their function and activity.

Comparison with Similar Compounds

2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine (CAS: 339111-93-2)

  • Molecular Formula: C₁₃H₁₁Cl₂NO₂S
  • Molar Mass : 316.2 g/mol
  • Key Differences: The sulfonyl group is attached to a 4-chlorophenyl ring instead of a 2,5-dimethylphenyl ring. Electronic Effects: The 4-Cl substituent is electron-withdrawing (EWG), enhancing the sulfonyl group’s electron-deficient nature.

N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

  • Molecular Formula: C₁₉H₁₇NO₂
  • Key Differences :
    • Core Structure : A naphthalene-carboxamide scaffold vs. a pyridine-sulfonyl scaffold.
    • Activity : This carboxamide derivative exhibits potent photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) in spinach chloroplasts, attributed to its electron-withdrawing substituents and optimal lipophilicity .
    • SAR Insights : The 2,5-dimethylphenyl group in both compounds suggests that ortho/meta substituent positioning enhances bioactivity, possibly by optimizing steric interactions with target proteins.

Electronic and Steric Effects

Parameter Target Compound 4-Chlorophenyl Analog Naphthalene Carboxamide
Core Structure Pyridine-sulfonyl Pyridine-sulfonyl Naphthalene-carboxamide
Key Substituents 2,5-dimethylphenyl (EDG) 4-chlorophenyl (EWG) 2,5-dimethylphenyl (EDG)
Lipophilicity (Pred.) Higher (due to methyl groups) Moderate (Cl reduces logP) Moderate (polar carboxamide)
Electronic Profile Reduced EWG effect Enhanced EWG effect Balanced EWG/EDG

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